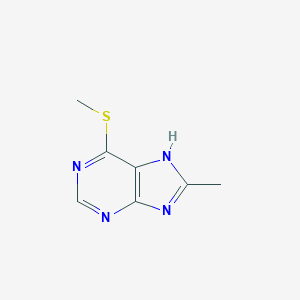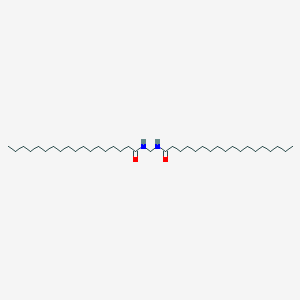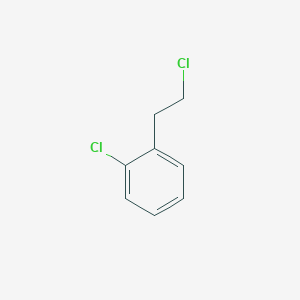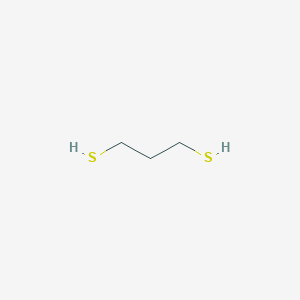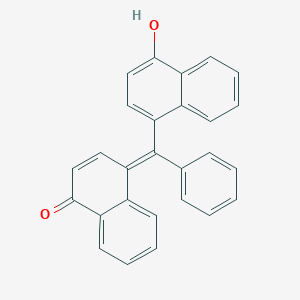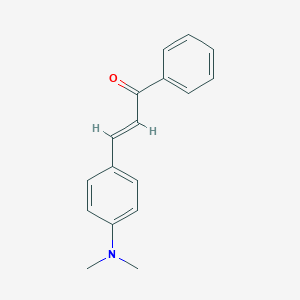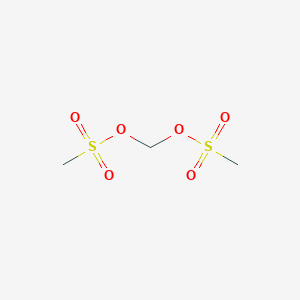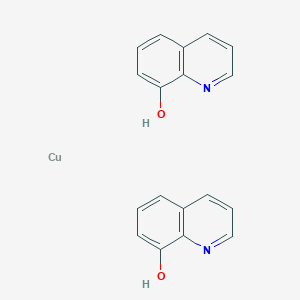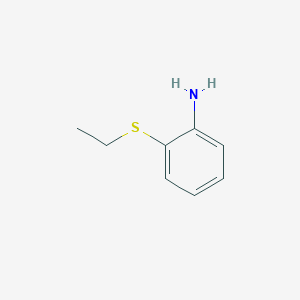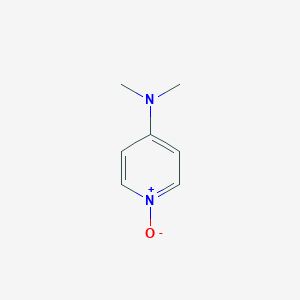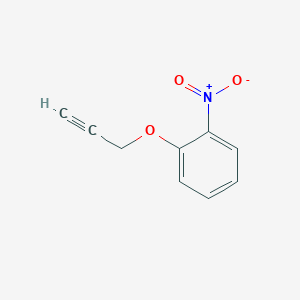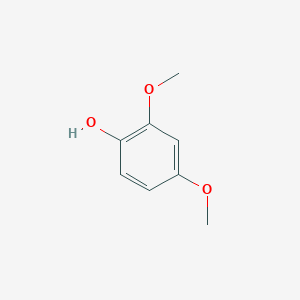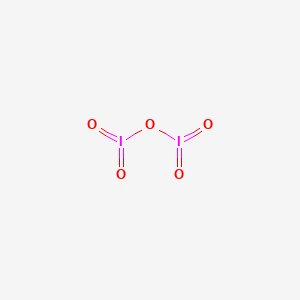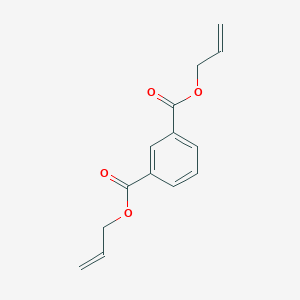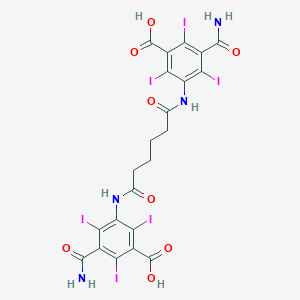
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as iopamidol, which is a contrast agent used in medical imaging procedures such as X-rays and CT scans.
Mecanismo De Acción
The mechanism of action of isophthalamic acid as a contrast agent is based on its ability to absorb X-rays and CT scans. It has a high atomic number and a high density, which makes it an ideal contrast agent. Isophthalamic acid is injected into the body and accumulates in areas of high blood flow, such as the kidneys and liver. This accumulation allows for better visualization of these organs during imaging procedures.
Efectos Bioquímicos Y Fisiológicos
Isophthalamic acid has been shown to have minimal biochemical and physiological effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. However, in rare cases, it can cause allergic reactions and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isophthalamic acid in lab experiments include its high solubility in water, low toxicity, and ability to absorb X-rays and CT scans. This makes it an ideal contrast agent for imaging studies. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the use of isophthalamic acid in scientific research. One potential area of research is the development of new contrast agents with improved properties. Another area of research is the study of the mechanism of action of isophthalamic acid in protein folding and protein-protein interactions. Additionally, the use of isophthalamic acid in targeted drug delivery systems is an area of active research. Overall, isophthalamic acid has a wide range of applications in scientific research and is an important compound for the future of medicine and biology.
Métodos De Síntesis
The synthesis of isophthalamic acid involves the reaction of isophthalic acid with diethylenetriamine to form a diamide intermediate. This intermediate is further reacted with tetramethylene diisocyanate to form the final product, isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-). The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield.
Aplicaciones Científicas De Investigación
Isophthalamic acid has been extensively used in scientific research due to its unique properties. It is commonly used as a contrast agent in medical imaging procedures such as X-rays and CT scans. In addition, it has been used as a marker for renal function and blood flow. Isophthalamic acid has also been used in the study of protein folding and protein-protein interactions.
Propiedades
Número CAS |
13724-24-8 |
|---|---|
Nombre del producto |
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo- |
Fórmula molecular |
C22H16I6N4O8 |
Peso molecular |
1225.8 g/mol |
Nombre IUPAC |
3-carbamoyl-5-[[6-(3-carbamoyl-5-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H16I6N4O8/c23-11-7(19(29)35)13(25)17(15(27)9(11)21(37)38)31-5(33)3-1-2-4-6(34)32-18-14(26)8(20(30)36)12(24)10(16(18)28)22(39)40/h1-4H2,(H2,29,35)(H2,30,36)(H,31,33)(H,32,34)(H,37,38)(H,39,40) |
Clave InChI |
ZHDAENNVPWGPNT-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
SMILES canónico |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
Otros números CAS |
13724-24-8 |
Sinónimos |
5,5'-(Adipoyldiimino)bis[2,4,6-triiodo-3-(carbamoyl)benzoic acid] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



